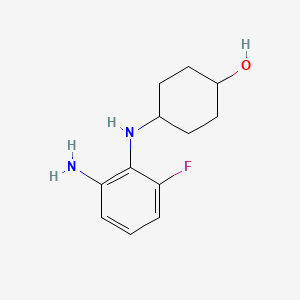
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol is a chemical compound that features a cyclohexanol backbone with an amino and fluorophenylamino substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol typically involves the following steps:
Formation of the cyclohexanol backbone: This can be achieved through hydrogenation of cyclohexanone.
Introduction of the amino group: This step might involve the use of an amination reaction, where an amine is introduced to the cyclohexanol.
Attachment of the fluorophenylamino group: This can be done through a nucleophilic aromatic substitution reaction where a fluorophenylamine is reacted with the cyclohexanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl group to a ketone.
Reduction: Reduction reactions might be used to modify the amino group or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups to the aromatic ring.
科学的研究の応用
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme inhibition studies: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug development: The compound might be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Material science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- (1R,4R)-4-(2-Aminophenylamino)cyclohexanol**: Lacks the fluorine substituent.
- (1R,4R)-4-(2-Fluorophenylamino)cyclohexanol**: Lacks the amino group on the aromatic ring.
Uniqueness
The presence of both the amino and fluorophenylamino groups in (1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol might confer unique biological activities or chemical properties compared to its analogs.
特性
IUPAC Name |
4-(2-amino-6-fluoroanilino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-2-1-3-11(14)12(10)15-8-4-6-9(16)7-5-8/h1-3,8-9,15-16H,4-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNUGVOFMXQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=CC=C2F)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225248 |
Source


|
| Record name | trans-4-[(2-Amino-6-fluorophenyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-58-2 |
Source


|
| Record name | trans-4-[(2-Amino-6-fluorophenyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2939238.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)
![rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis](/img/structure/B2939240.png)
![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)
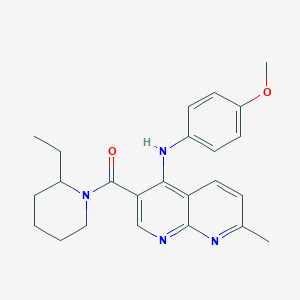
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2939245.png)
![N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE](/img/structure/B2939246.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)
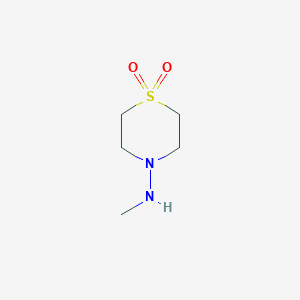
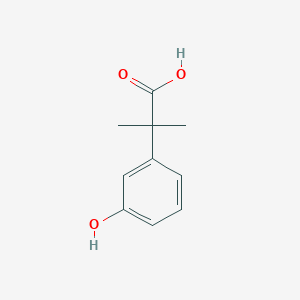
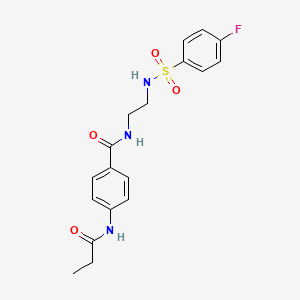
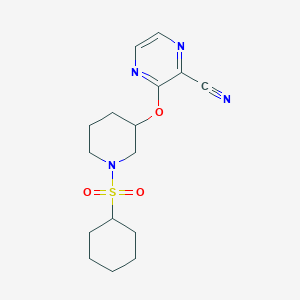
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)
